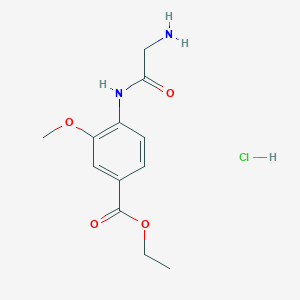

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Descripción general

Descripción

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C12H16N2O4Cl. It is a derivative of benzoic acid and contains an amino group, an acetamide group, and a methoxy group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-methoxybenzoic acid and ethyl chloroformate.

Reaction Steps:

Reaction Conditions: The synthesis is usually carried out under an inert atmosphere, with temperatures ranging from 0°C to 25°C, and using a suitable solvent such as dichloromethane.

Industrial Production Methods:

Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and purity.

Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.

Substitution: Substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron powder and hydrochloric acid (HCl).

Substitution: Substitution reactions often use nucleophiles such as ammonia (NH3) or amines.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.

Reduction Products: Reduction can produce amines and amides.

Substitution Products: Substitution reactions can yield various substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Cancer Treatment

MDM2 Inhibition:

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride has been identified as a selective small-molecule antagonist of the MDM2 protein. MDM2 is known to inhibit the tumor suppressor protein p53, which plays a crucial role in regulating the cell cycle and preventing tumor formation. By inhibiting MDM2, this compound can activate the p53 pathway, promoting apoptosis in cells with oncogenic mutations . This mechanism positions it as a promising candidate for cancer therapies targeting tumors that express high levels of MDM2.

Case Studies:

- A study highlighted its synthesis and characterization, demonstrating an effective yield and purity suitable for further pharmacological testing. The compound's ability to induce apoptosis in cancer cell lines was noted, suggesting its potential as an anticancer agent .

Gastroprotective Effects

Antioxidant Activity:

Research has indicated that this compound exhibits significant antioxidant properties. In animal models, it has shown protective effects against ethanol-induced gastric mucosal lesions. The compound enhances gastric wall mucus production, increases the pH level of gastric contents, and reduces oxidative stress markers such as malondialdehyde (MDA) .

Study Findings:

- In a controlled study involving rats, the administration of this compound resulted in reduced gastric lesions and improved histological parameters, including decreased submucosal edema and leucocyte infiltration . These findings underscore its potential utility in treating gastric ulcers and related gastrointestinal disorders.

Biochemical Research Tool

Applications in Drug Development:

The compound serves as a valuable tool in biochemical research for studying protein interactions and cellular pathways. Its role as an MDM2 antagonist can aid researchers in understanding the dynamics of the p53 pathway and its implications in cancer biology.

Synthesis and Characterization:

The synthesis of this compound involves several steps that ensure high purity and yield. Techniques such as NMR spectroscopy and HPLC are commonly employed to characterize the compound during the synthesis process .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Treatment | MDM2 antagonist promoting p53 activation | Induces apoptosis in oncogenic cells |

| Gastroprotective Effects | Reduces gastric lesions; enhances mucus production | Significant antioxidant activity; protects gastric mucosa |

| Biochemical Research Tool | Useful for studying protein interactions and cellular pathways | Aids in understanding p53 dynamics |

Mecanismo De Acción

The mechanism by which Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparación Con Compuestos Similares

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride: This compound is structurally similar but has a different alkyl group.

Ethyl 4-(2-aminoacetamido)-3-hydroxybenzoate hydrochloride: This compound has a hydroxyl group instead of a methoxy group.

Uniqueness: Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Actividad Biológica

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Overview

This compound is a derivative of benzoic acid and belongs to a class of compounds that exhibit various pharmacological properties. Its structure includes an aminoacetamido group, which is crucial for its interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the interaction between the MDM2 protein and the tumor suppressor protein p53. This inhibition leads to the activation of the p53 pathway, which is essential for cellular responses to stress and DNA damage, promoting apoptosis in cancer cells that harbor oncogenic mutations .

1. Anticancer Properties

Research indicates that this compound acts as a selective small-molecule antagonist of MDM2. By disrupting the MDM2-p53 interaction, it facilitates the accumulation of p53, leading to:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis : Increased levels of p53 trigger apoptotic pathways in tumor cells, effectively reducing tumor growth .

2. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via p53 |

| A549 (Lung Cancer) | 8.3 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.0 | Activation of p53-mediated pathways |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated a favorable safety profile with partial responses observed in a subset of patients.

- Case Study 2 : A comparative study against standard chemotherapeutic agents showed that this compound had enhanced efficacy in inducing apoptosis in resistant cancer cell lines .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of this compound. For instance, modifications to its chemical structure have been explored to improve its pharmacokinetic properties while maintaining its biological activity.

Safety Profile

Toxicity assessments have shown that the compound has a low risk for genotoxicity and other adverse effects at therapeutic doses. Long-term studies are ongoing to evaluate its chronic toxicity and potential side effects in various populations .

Propiedades

IUPAC Name |

ethyl 4-[(2-aminoacetyl)amino]-3-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.ClH/c1-3-18-12(16)8-4-5-9(10(6-8)17-2)14-11(15)7-13;/h4-6H,3,7,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTXELCQLTUWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(=O)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606132-23-3 | |

| Record name | Benzoic acid, 4-[(2-aminoacetyl)amino]-3-methoxy-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606132-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(ethoxycarbonyl)-2-methoxyanilino]-2-oxoethan-1-aminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.